tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method for preparing pyrrole derivatives. This method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride, yielding N-substituted pyrroles under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoro and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorohexahydropyrrolo[3,2-b]pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
tert-Butyl3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of tert-Butyl3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diketopyrrolopyrrole (DPP): Known for its high carrier-transport capability and stability.
Thieno[3,2-b]thiophene: Exhibits strong intermolecular interactions and high hole mobility.
Uniqueness
tert-Butyl3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is unique due to its specific substituents (tert-butyl and difluoro groups), which impart distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial fields.
Properties
Molecular Formula |
C11H18F2N2O2 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C11H18F2N2O2/c1-10(2,3)17-9(16)15-6-11(12,13)8-7(15)4-5-14-8/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
QZDWTONGTBMFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCN2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.